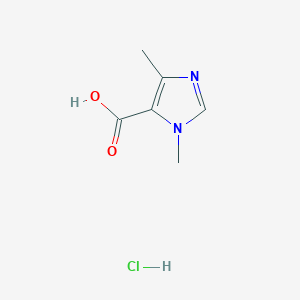

![molecular formula C12H14Cl2N4O B1450314 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride CAS No. 954850-14-7](/img/structure/B1450314.png)

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride

Übersicht

Beschreibung

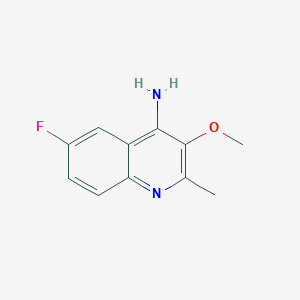

The compound “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals . The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. The presence of a chlorophenyl group indicates that the compound may have significant biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and 1,2,4-oxadiazole rings would give the molecule a certain degree of rigidity. The chlorophenyl group would likely be in a planar configuration due to the sp2 hybridization of the carbon atoms in the phenyl ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring is known to undergo reactions with acids and bases, and the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

Oxadiazole-containing Compounds

- Scientific Field : Medicinal and Pharmaceutical Chemistry .

- Summary of the Application : Oxadiazole or furadiazole ring-containing derivatives are an important class of heterocyclic compounds. They have a broad range of chemical and biological properties. The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

- Methods of Application or Experimental Procedures : The synthesis of these compounds involves the replacement of two methylene groups with two nitrogen atoms in the furan ring. This reduces the aromaticity of the furan ring to such an extent that it shows conjugated diene character .

- Results or Outcomes : There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy .

Treatment of Narcolepsy

- Scientific Field : Neurology .

- Summary of the Application : Compounds similar to “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride” have been used in the treatment of narcolepsy, a neurological disorder that affects the control of sleep and wakefulness .

- Methods of Application or Experimental Procedures : The compound is administered orally to patients suffering from narcolepsy. It works by increasing histamine levels in the brain .

- Results or Outcomes : The compound has been shown to be effective in treating excessive daytime sleepiness (EDS) or cataplexy in adult patients with narcolepsy .

Enhancement of Cognitive Function

- Scientific Field : Cognitive Neuroscience .

- Summary of the Application : Certain compounds similar to “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride” have been found to enhance cognitive function by promoting vigilance .

- Methods of Application or Experimental Procedures : These compounds work as inverse agonists at the H3 receptor, enhancing the activity of histaminergic neurons in the brain .

- Results or Outcomes : The increased activity of histaminergic neurons promotes vigilance and cognition .

Neurotransmitter Regulation

- Scientific Field : Neurochemistry .

- Summary of the Application : Compounds similar to “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride” may be involved in the regulation of neurotransmitters, which are chemical substances produced in the brain and used by brain cells to communicate with each other .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific context and goals of the research. Generally, these compounds could be administered in a controlled manner to study their effects on neurotransmitter regulation .

- Results or Outcomes : The outcomes of such research could potentially improve our understanding of various neurological conditions and contribute to the development of new treatments .

Treatment of Excessive Daytime Sleepiness (EDS) or Cataplexy in Adult Patients with Narcolepsy

- Scientific Field : Sleep Medicine .

- Summary of the Application : Compounds similar to “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride”, such as Wakix (pitolisant), have been indicated for the treatment of excessive daytime sleepiness (EDS) or cataplexy in adult patients with narcolepsy .

- Methods of Application or Experimental Procedures : Wakix works as an antagonist/inverse agonist at H3 receptors, increasing histamine synthesis and release .

- Results or Outcomes : Wakix has been shown to be effective in treating EDS or cataplexy in adult patients with narcolepsy .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-5-piperazin-1-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O.ClH/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17;/h1-4,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSVOUDFVKINAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

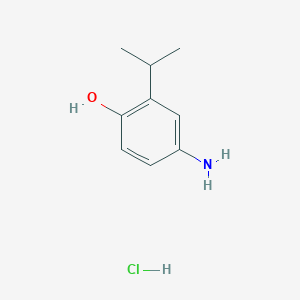

![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)

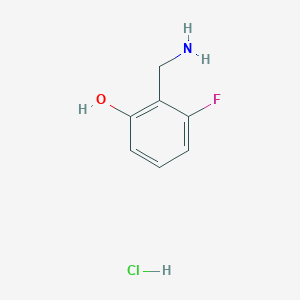

![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)

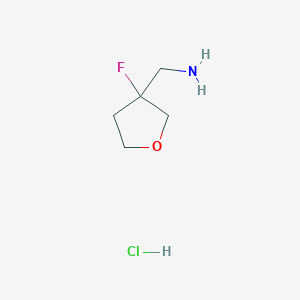

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)

![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)

![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)

![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1450253.png)